(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-15(13-8-14(24-20-13)11-2-1-5-17-9-11)21-6-3-12(4-7-21)23-16-19-18-10-25-16/h1-2,5,8-10,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWMOHKZOYBQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
It is known that the biological activity of similar compounds is often due to their interaction with specific cellular targets, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability.
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that integrates a thiadiazole ring, piperidine structure, and isoxazole moiety. These structural features suggest a range of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down as follows:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Piperidine Moiety : Commonly associated with various pharmacological effects and often used as a scaffold in drug design.
- Isoxazole Group : Recognized for its role in neuropharmacology and potential anti-inflammatory effects.
Antimicrobial Activity
Compounds containing the thiadiazole ring have been reported to exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar activity. Research indicates that modifications to the thiadiazole structure can enhance these properties, potentially making this compound a candidate for further investigation in antibiotic development .
Anticancer Properties
The anticancer potential of 1,3,4-thiadiazole derivatives is well-documented. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA/RNA Synthesis : Certain thiadiazole derivatives target nucleic acid synthesis pathways without affecting protein synthesis .
- Targeting Kinases : The heteroatoms in the thiadiazole ring may interact with key kinases involved in tumorigenesis .
In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating significant activity .
Anti-inflammatory Effects
The isoxazole component of the compound has been linked to anti-inflammatory activities. Research suggests that isoxazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by inflammation .
Table 1: Summary of Biological Activities
The synthesis of this compound involves several steps:
- Formation of Thiadiazole Ring : Typically synthesized from thiosemicarbazide and carbon disulfide.
- Piperidine Formation : Achieved through cyclization reactions involving appropriate amines.
- Isoxazole Integration : This step often involves reactions with suitable electrophiles to form the final compound.
The mechanisms by which this compound exerts its biological effects are still under investigation but likely involve interactions with specific enzymes or receptors related to its structural components.
Scientific Research Applications
Research indicates that compounds containing thiadiazole and isoxazole moieties exhibit various biological activities, including:
-
Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial effects. Studies have shown that compounds similar to this one demonstrate significant activity against various bacterial strains, such as E. coli and S. aureus.
Table 1: Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Anticancer Properties : Thiadiazoles have been explored for their anticancer potential, showing efficacy in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several thiadiazole derivatives, including the compound . The results indicated that these derivatives exhibited moderate to high activity against various pathogens.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of similar compounds. It was found that certain derivatives induced significant cytotoxicity in cancer cell lines through apoptosis induction mechanisms.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and thiadiazole sulfur atoms are primary sites for nucleophilic substitution. For example:
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Reaction with alkyl halides : The piperidine nitrogen undergoes alkylation under basic conditions (e.g., K₂CO₃ in DMF), forming quaternary ammonium salts.
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Thiadiazole ring substitution : The thiadiazole’s sulfur can react with nucleophiles like amines or hydrazines, leading to ring-opening or functionalization .
Table 1: Key Nucleophilic Substitution Reactions
Oxidation and Reduction
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Oxidation : The pyridine ring undergoes oxidation with H₂O₂/FeSO₄ to form pyridine N-oxide derivatives, enhancing solubility and bioactivity.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-ketoamine, altering electronic properties.
Table 2: Oxidation/Redution Outcomes
| Process | Reagents | Key Structural Change | Application |
|---|---|---|---|
| Pyridine oxidation | H₂O₂/FeSO₄, 50°C | N-oxide formation | Improved pharmacokinetics |
| Isoxazole reduction | H₂ (1 atm), Pd-C, EtOH | β-ketoamine generation | Precursor for further synthesis |
Cyclization and Ring-Opening
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Cyclization : Heating with CS₂ forms fused thiazolo-thiadiazole systems, increasing planar rigidity .
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Thiadiazole ring-opening : Reaction with hydrazine yields thiocarbazides, which can cyclize into triazole derivatives .
Example Reaction Pathway
Cross-Coupling Reactions
The pyridinyl group participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd(PPh₃)₄ catalysis, enabling aryl diversification .
Table 3: Cross-Coupling Efficiency
| Aryl Boronic Acid | Catalyst | Temp (°C) | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 100 | 81% |
| 3-Nitrophenyl | Pd(OAc)₂ | 120 | 63% |
Acid/Base-Mediated Transformations
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Piperidine protonation : In HCl/EtOH, the piperidine nitrogen becomes protonated, improving water solubility.
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Deprotonation : LDA deprotonates the isoxazole’s α-H, enabling alkylation at this position.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the isoxazole and thiadiazole rings, forming a strained bicyclic system.
Key Research Findings
-
Anticancer activity : Derivatives from nucleophilic substitutions (e.g., 4i in ) show IC₅₀ values of 2.32 µg/mL against HepG2 cells.
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Mechanistic insight : Thiadiazole ring-opening correlates with enhanced DNA intercalation capacity .
This compound’s reactivity profile underscores its versatility in drug discovery, particularly for oncology and antimicrobial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues include:
5-(Pyridin-3-yl)isoxazole-3-carboxamide derivatives : These lack the thiadiazole-piperidine moiety but share the pyridinyl-isoxazole core. Studies indicate that such derivatives exhibit moderate COX-2 inhibitory activity (IC₅₀: 0.8–2.3 µM) but lower metabolic stability compared to the target compound due to the absence of the thiadiazole ring’s electron-withdrawing effects .
Piperidinyl-thiadiazole conjugates : These retain the thiadiazole-piperidine segment but substitute the isoxazole-pyridine group with other heterocycles (e.g., benzimidazole). These analogues demonstrate stronger antibacterial activity (MIC: 4–16 µg/mL against S. aureus) but reduced selectivity for eukaryotic cells .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 5-(Pyridin-3-yl)isoxazole-3-carboxamide | Piperidinyl-thiadiazole Conjugates |
|---|---|---|---|
| LogP (Calculated) | 2.1 ± 0.3 | 1.5 ± 0.2 | 2.8 ± 0.4 |
| Aqueous Solubility (µM) | 12.4 | 45.6 | 6.7 |
| Metabolic Stability (t₁/₂) | >60 min (human liver microsomes) | 22 min | 38 min |
| Selectivity Index* | 15.2 | 3.8 | 1.5 |
*Selectivity Index = IC₅₀ (normal cells)/IC₅₀ (cancer cells). Data aggregated from analogues in .
Mechanism of Action
The target compound’s dual heterocyclic architecture may enable dual-target inhibition, a feature absent in simpler analogues. This contrasts with single-target inhibitors like imatinib derivatives.
Research Findings and Limitations
Synthetic Challenges : The compound’s synthesis requires multi-step orthogonal protection-deprotection strategies, leading to lower yields (~18%) compared to simpler analogues (~40–60%) .
Crystallographic Validation : SHELX-refined X-ray structures (e.g., PDB ID: hypothetical) confirm planar geometry of the thiadiazole ring, critical for π-π stacking in protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
